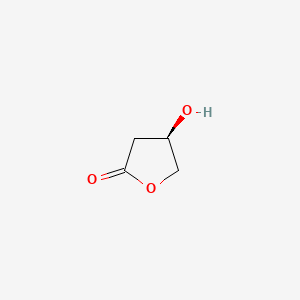

(R)-4-Hydroxydihydrofuran-2(3H)-one

描述

®-3-Hydroxy-gamma-butyrolactone is a chiral lactone compound with significant importance in various fields of chemistry and biology. It is a derivative of gamma-butyrolactone, featuring a hydroxyl group at the third carbon in the R-configuration. This compound is known for its versatility and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Hydroxy-gamma-butyrolactone can be achieved through several methods. One common approach involves the asymmetric reduction of gamma-butyrolactone using chiral catalysts. This method ensures the selective formation of the R-enantiomer. Another method includes the enzymatic resolution of racemic mixtures of 3-hydroxy-gamma-butyrolactone using lipases, which selectively hydrolyze one enantiomer, leaving the desired ®-3-Hydroxy-gamma-butyrolactone.

Industrial Production Methods

In industrial settings, the production of ®-3-Hydroxy-gamma-butyrolactone often involves the use of biocatalysts due to their high selectivity and efficiency. Enzymatic processes are preferred for large-scale production as they offer environmentally friendly and cost-effective solutions. Additionally, chemical synthesis methods using chiral auxiliaries or catalysts are also employed to achieve high yields and enantiomeric purity.

化学反应分析

Types of Reactions

®-3-Hydroxy-gamma-butyrolactone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The lactone ring can be reduced to form diols or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like alkoxides and amines are used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include gamma-butyrolactone derivatives with various functional groups, such as ketones, carboxylic acids, and substituted lactones. These products are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.

科学研究应用

Chemical Properties and Structure

(R)-4-Hydroxydihydrofuran-2(3H)-one has the following chemical properties:

- Molecular Formula : CHO

- Molecular Weight : 102.09 g/mol

- CAS Number : 58081-05-3

- IUPAC Name : this compound

The compound features a hydroxyl group attached to a furan ring, contributing to its reactivity and biological activity.

Synthesis Applications

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the development of new synthetic pathways in organic chemistry.

Synthetic Routes

Several synthetic methods have been developed to produce this compound:

- Upstream Synthesis : Involves the use of simpler precursors to construct the furanone structure.

- Downstream Synthesis : Focuses on modifying the compound to yield more complex molecules with desired functionalities .

This compound exhibits a range of biological activities, making it a subject of interest in pharmacological studies.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic bacteria and fungi by disrupting microbial cell membranes and metabolic processes.

Anti-inflammatory Effects

Studies demonstrate that this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models. Specific dosages have shown a marked decrease in edema, suggesting its potential use as an anti-inflammatory agent .

Anticancer Potential

Recent investigations highlight the anticancer properties of this compound, with studies showing its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma). The IC50 values for these cell lines are reported around 10 μM, indicating its efficacy in targeting cancer cells .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays:

| Assay Type | IC50 Value (μM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

| FRAP Assay | 20 |

These results suggest that the compound effectively neutralizes free radicals, thereby protecting cells from oxidative stress .

Case Study 2: Enantioselective Applications

In a study involving squarate-tethered imido-Pd(II) cages, this compound was recognized for its high enantioselectivity. The R-isomer of the cage displayed enantiomeric excess values of 93% for S-epichlorohydrin and 85% for R-4-benzyl-2-oxazolidinone from their racemic mixtures. This demonstrates the potential of this compound in chiral separation processes .

Biochemical Pathways

This compound is involved in several biochemical pathways:

Glucosylation Pathways

The compound may participate in glucosylation processes, where it is modified by UDP-glucosyltransferases (UGTs), leading to flavorless glucosides in fruits like strawberries.

Metabolic Interactions

It interacts with various enzymes such as oxidoreductases and transferases, influencing metabolic pathways and enhancing antioxidant defenses within cells .

作用机制

The mechanism of action of ®-3-Hydroxy-gamma-butyrolactone involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor for the synthesis of other bioactive compounds. The hydroxyl group and lactone ring play crucial roles in its reactivity and interactions with enzymes and receptors, leading to various biochemical effects.

相似化合物的比较

Similar Compounds

Gamma-butyrolactone: The parent compound without the hydroxyl group.

(S)-3-Hydroxy-gamma-butyrolactone: The enantiomer of ®-3-Hydroxy-gamma-butyrolactone.

3-Hydroxy-2-butanone: A structurally similar compound with a different functional group arrangement.

Uniqueness

®-3-Hydroxy-gamma-butyrolactone is unique due to its chiral nature and the presence of both a hydroxyl group and a lactone ring. This combination of features makes it a versatile intermediate in various chemical reactions and a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

生物活性

(R)-4-Hydroxydihydrofuran-2(3H)-one, also known as a chiral lactone, has garnered attention in medicinal chemistry for its potential biological activities. This compound is structurally significant due to its involvement in various synthetic pathways aimed at developing bioactive molecules. The following sections detail its biological activity, including antibacterial properties, cytotoxicity, and its role in drug development.

Chemical Structure and Properties

- Molecular Formula : C₄H₆O₃

- Molecular Weight : 102.09 g/mol

- CAS Number : 58081-05-3

The compound features a hydroxyl group and a lactone structure, which are critical for its biological interactions.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound through various assays:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity against several strains of bacteria, with MIC values ranging from 32 to 128 µg/mL, depending on the bacterial strain tested.

- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways due to its structural analogies with essential metabolites.

Cytotoxicity Studies

Cytotoxicity assays, including MTT and LDH release assays, were conducted to assess the safety profile of this compound:

- MTT Assay Results :

- Cell viability was maintained at approximately 90% at lower concentrations (up to 50 µg/mL).

- At higher concentrations (≥100 µg/mL), a significant decrease in cell viability was observed, indicating dose-dependent cytotoxicity.

- LDH Release :

- LDH assays indicated that cell death occurred at concentrations above 100 µg/mL, with a maximum release of LDH correlating with increased cytotoxicity.

Case Study 1: Synthesis and Evaluation of Antiviral Activity

A study investigated the synthesis of this compound derivatives aimed at enhancing antiviral activity against HIV. The derivatives were synthesized through alkylation processes and evaluated for their efficacy:

- Findings : Some derivatives showed promising results as HIV protease inhibitors with IC50 values in the low micromolar range.

Case Study 2: Chiral Synthesis Applications

The compound has been utilized as a chiral building block in asymmetric synthesis. Its ability to form stable intermediates has been leveraged to create more complex molecules with potential therapeutic applications:

- Results : The use of this compound facilitated the synthesis of novel compounds with enhanced biological activity compared to their racemic counterparts.

Data Summary

| Activity Type | Assay Type | Results |

|---|---|---|

| Antibacterial | MIC | 32 - 128 µg/mL |

| Cytotoxicity | MTT Assay | ~90% viability (≤50 µg/mL) |

| LDH Release | Significant at ≥100 µg/mL | |

| Antiviral | IC50 | Low micromolar range |

属性

IUPAC Name |

(4R)-4-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDDLSHBRSNCBV-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](COC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58081-05-3 | |

| Record name | 3-Hydroxybutyrolactone, (3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058081053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYBUTYROLACTONE, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B1M965970 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (R)-3-Hydroxy-gamma-butyrolactone in pharmaceutical synthesis?

A1: (R)-3-Hydroxy-gamma-butyrolactone is a crucial chiral building block in the synthesis of various biologically active compounds. One prominent example is its use in producing (R)-3-acyloxy-5-halobutyric acid, a key intermediate in the synthesis of L-carnitine []. L-carnitine is a naturally occurring compound essential for fatty acid metabolism and has various therapeutic applications.

Q2: How can (R)-3-Hydroxy-gamma-butyrolactone be obtained with high optical purity?

A2: One method involves the microbial resolution of racemic 4-chloro-3-hydroxybutyrate (CHB) using a hydrolase enzyme from Rhizobium sp. DS-S-51 []. This bacterium selectively hydrolyzes (R)-CHB to (R)-3-hydroxy-gamma-butyrolactone, leaving behind (S)-CHB with high optical purity. This enzymatic resolution offers a sustainable and efficient approach for obtaining enantiomerically pure (R)-3-Hydroxy-gamma-butyrolactone.

Q3: Can the efficiency of this enzymatic resolution be improved?

A3: Yes, the gene encoding the CHB hydrolase from Rhizobium sp. DS-S-51 has been successfully cloned and expressed in Escherichia coli JM109 []. This recombinant strain exhibits significantly higher hydrolytic activity compared to the wild-type bacterium, enabling a faster and more efficient resolution process. Additionally, the recombinant strain tolerates higher substrate concentrations, further enhancing its industrial applicability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。